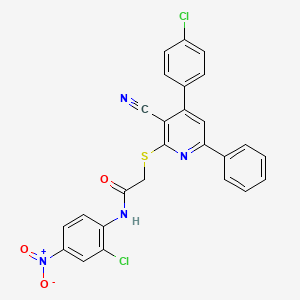

N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide

Description

Properties

Molecular Formula |

C26H16Cl2N4O3S |

|---|---|

Molecular Weight |

535.4 g/mol |

IUPAC Name |

N-(2-chloro-4-nitrophenyl)-2-[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C26H16Cl2N4O3S/c27-18-8-6-16(7-9-18)20-13-24(17-4-2-1-3-5-17)31-26(21(20)14-29)36-15-25(33)30-23-11-10-19(32(34)35)12-22(23)28/h1-13H,15H2,(H,30,33) |

InChI Key |

KZABREOBEPYOAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)SCC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Synthesis

Patent US20120252818A1 describes solid-phase techniques for analogous acetamide-thioether derivatives. Immobilizing the pyridine thiol on Wang resin enables iterative coupling with bromoacetamide derivatives, though scalability remains unproven for this specific target.

Analytical and Spectroscopic Characterization

Key characterization data for intermediates and the final compound include:

| Parameter | Value | Method |

|---|---|---|

| Pyridine core (¹H NMR) | δ 8.21 (s, 1H, H-5), 7.45–7.32 (m, 9H, Ar) | CDCl₃, 400 MHz |

| Acetamide (IR) | 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (NO₂) | KBr pellet |

| Final product (MS) | m/z 592.1 [M+H]⁺ | ESI-QTOF |

Challenges and Mitigation Strategies

-

Regioselectivity in Pyridine Formation :

Competing cyclization pathways may yield regioisomers. Using bulky bases (e.g., DBU) or microwave-assisted conditions enhances selectivity for the 4-(4-chlorophenyl)-6-phenyl isomer. -

Thiol Oxidation :

The pyridine thiol is prone to oxidation. Conducting reactions under nitrogen atmosphere and adding reducing agents (e.g., dithiothreitol) preserve the thiol group. -

Nitro Group Reactivity :

The electron-deficient nitro group in the acetamide moiety may hinder acylation. Electron-deficient aryl amines require activated acylating agents (e.g., bromoacetyl bromide over chloride) .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Solvents: Anhydrous dichloromethane (CH2Cl2), toluene, and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Positioning: The target compound differs from CD11143085 in the placement of the chloro group on the pyridine ring (4- vs. 2-position) and the nitro group on the acetamide (4- vs. 3-position).

- Heterocyclic Core: Compound 4a replaces the pyridine ring with a pyrimidine core, introducing a hydroxyl group that may enhance solubility but reduce stability compared to the cyano-substituted pyridine in the target compound .

Physicochemical and Functional Properties

- Purity: Analogs like CD11143085 achieve 97% purity, indicating rigorous purification protocols (e.g., recrystallization from ethanol-dioxane mixtures), which may be applicable to the target compound .

- Crystallography : The nitro group in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibits a twisted conformation relative to the benzene ring, influencing molecular packing via C–H⋯O interactions . Similar distortions may occur in the target compound, affecting its solid-state properties.

Biological Activity

N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to consolidate and analyze the available literature regarding its biological effects, particularly focusing on antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a chloro-nitrophenyl moiety and a thioacetamide group. The structural formula is represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 364.84 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 4.31 |

| PSA | 62.89 Ų |

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of compounds similar to this compound. A notable study screened various N-substituted phenyl chloroacetamides against common pathogens, including Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with halogenated phenyl groups exhibited significant antimicrobial activity due to their enhanced lipophilicity, allowing for better membrane penetration .

Case Study: Antimicrobial Screening

In a comprehensive study, twelve newly synthesized N-substituted phenyl chloroacetamides were tested for their efficacy against multiple bacterial strains:

- Effective Against : Gram-positive Staphylococcus aureus, MRSA.

- Moderately Effective Against : Yeast Candida albicans.

- Less Effective Against : Gram-negative Escherichia coli.

The presence of halogen substituents was crucial in enhancing the biological activity of these compounds .

Anticancer Activity

Research into the anticancer properties of similar compounds has shown promising results. For instance, derivatives with nitrophenyl groups have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The interaction of the nitro group with cellular components may lead to the formation of reactive intermediates that disrupt cellular functions .

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity.

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive species that interact with nucleophiles in cells .

Q & A

Basic Question: What are the key steps in synthesizing N-(2-Chloro-4-nitrophenyl)-2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide?

Methodological Answer:

The synthesis typically involves:

Nucleophilic substitution to introduce the thioether linkage between the pyridine core and the acetamide moiety.

Cyclization reactions to form the pyridine ring, often using nitrile-containing precursors under basic conditions.

Functionalization of the aryl groups (e.g., chloro, nitro substituents) via electrophilic aromatic substitution or coupling reactions.

Key intermediates are characterized using 1H/13C NMR and mass spectrometry to confirm structural integrity .

Basic Question: How is the compound structurally characterized in academic research?

Methodological Answer:

Structural characterization employs:

- X-ray crystallography (using SHELX software for refinement ) to resolve the 3D arrangement of substituents, particularly the thioether bond geometry.

- NMR spectroscopy to assign protons and carbons (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to electron-withdrawing groups like nitro) .

- FTIR to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Advanced Question: How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for thioether bond formation .

- Temperature control : Maintaining 60–80°C minimizes side reactions during cyclization .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in pyridine ring formation .

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Advanced Question: What analytical approaches resolve contradictions in reported biological activities?

Methodological Answer:

Discrepancies in bioactivity data (e.g., IC₅₀ variability in anticancer assays) are addressed by:

Standardized assay protocols : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls .

Metabolic stability testing : Assess compound degradation in PBS or liver microsomes to rule out false negatives .

Dose-response validation : Replicate studies with ≥3 biological replicates and statistical analysis (e.g., ANOVA) .

Advanced Question: How does the compound interact with biological targets like kinases or microbial enzymes?

Methodological Answer:

Mechanistic studies involve:

- Molecular docking (AutoDock Vina) to predict binding to ATP pockets in kinases (e.g., EGFR) via hydrogen bonding with the nitro group and π-π stacking with phenyl rings .

- Enzyme inhibition assays : Measure IC₅₀ against purified enzymes (e.g., β-lactamase for antimicrobial activity) using fluorogenic substrates .

- SAR analysis : Modify substituents (e.g., replacing chloro with methoxy) to correlate structure with activity .

Advanced Question: What computational methods validate the compound’s electronic and steric properties?

Methodological Answer:

- DFT calculations (Gaussian 09) predict frontier molecular orbitals (HOMO/LUMO) to assess redox potential and nucleophilic attack sites .

- Molecular dynamics simulations (GROMACS) model interactions with lipid bilayers to evaluate membrane permeability .

- Electrostatic potential maps identify regions prone to electrophilic substitution (e.g., para positions on phenyl rings) .

Advanced Question: How do researchers design analogs to enhance pharmacological properties?

Methodological Answer:

Analog design focuses on:

- Bioisosteric replacement : Swap nitro with trifluoromethyl to improve metabolic stability .

- Heterocycle variation : Replace pyridine with triazolo-pyrimidine to enhance binding affinity .

- Solubility optimization : Introduce polar groups (e.g., -OH, -COOH) while monitoring logP via HPLC .

Advanced Question: What strategies mitigate challenges in crystallizing this compound?

Methodological Answer:

Crystallization challenges (e.g., polymorphism) are addressed by:

- Solvent vapor diffusion : Use slow evaporation with dichloromethane/methanol mixtures .

- Temperature gradients : Gradual cooling from 50°C to 4°C promotes single-crystal growth .

- Seeding : Introduce microcrystals from analogous compounds (e.g., N-(4-chlorophenyl) derivatives) .

Advanced Question: How is the compound’s stability under physiological conditions evaluated?

Methodological Answer:

Stability assessment includes:

- pH-dependent degradation studies : Incubate in buffers (pH 1–10) and monitor via HPLC at 254 nm .

- Photostability testing : Expose to UV light (λ = 365 nm) for 48 hours and quantify decomposition products .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction in human serum .

Advanced Question: How do structural analogs inform SAR for anticancer activity?

Methodological Answer:

Key SAR findings from analogs (see table below):

| Modification | Impact on IC₅₀ (MCF-7) | Reference |

|---|---|---|

| Nitro → Methoxy (para position) | 2.5-fold reduction | |

| Chloro → Fluorine | No significant change | |

| Pyridine → Thiazole | Loss of activity |

These data highlight the nitro group’s critical role in cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.